Benzaldehyde tosylhydrazone
Overview
Description
Benzaldehyde tosylhydrazone is an organic compound with the molecular formula C14H14N2O2S. It is a white to almost white powder or crystalline solid. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde tosylhydrazone is synthesized through the condensation reaction between benzaldehyde and p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Condensation Reactions: It forms hydrazones when reacted with aldehydes and ketones.
Reduction Reactions: It can be reduced to corresponding amines.
Substitution Reactions: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Major Products Formed:
Hydrazones: Formed from condensation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Benzaldehyde tosylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde tosylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved include the formation of hydrazones, which can further undergo various chemical transformations.
Comparison with Similar Compounds
- Benzaldehyde Tosylhydrazone
- p-Toluenesulfonylhydrazide
- Benzylidene-p-toluenesulfonamide
Comparison: this compound is unique due to its specific structure, which allows it to form stable hydrazone linkages. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in organic synthesis and industrial applications.
Biological Activity
Benzaldehyde tosylhydrazone is a compound derived from the reaction of benzaldehyde with tosylhydrazine, leading to a versatile hydrazone that exhibits a range of biological activities. This article delves into the biological properties of this compound, summarizing key research findings, including its anticancer, antimicrobial, and potential neuroprotective activities.
Overview of this compound
This compound is synthesized through the condensation of benzaldehyde with tosylhydrazine. The resulting compound has been studied for various biological applications due to its structural characteristics that allow for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer treatment, particularly against triple-negative breast cancer (TNBC).
- Case Study : A study evaluated several N-tosylhydrazones derived from benzaldehyde for their cytotoxic effects on MDA-MB-231 cells, a TNBC cell line. Among 17 compounds tested, one derivative (designated as 3l ) exhibited significant cytotoxicity with an IC50 value of 30.7 µg/mL. Further investigations showed that this compound inhibited cell proliferation and promoted apoptosis in treated cells, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC50 (µg/mL) | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
3l | 30.7 | Significant inhibition | Yes |
Other Compounds | Varies | Limited or no effect | No |
Antimicrobial Properties
Benzaldehyde tosylhydrazones have also been investigated for their antimicrobial properties.
- Research Findings : A variety of hydrazone derivatives, including those based on benzaldehyde, have shown promising activity against different microbial strains. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections .
Neuroprotective Effects
Emerging research suggests that benzaldehyde tosylhydrazones may possess neuroprotective properties.
- Mechanism of Action : Studies indicate that these compounds can modulate pathways involved in neurodegeneration. They may inhibit oxidative stress and promote neuronal survival under pathological conditions, although specific mechanisms are still under investigation .
Synthesis and Optimization
The synthesis of benzaldehyde tosylhydrazones has been optimized to enhance yield and purity:
- Methodology : Recent advancements include solvent-free synthesis techniques that expedite the formation of tosylhydrazones while maintaining high yields. This environmentally friendly approach allows for rapid synthesis under mild conditions .
Table 2: Synthesis Conditions for Benzaldehyde Tosylhydrazones
Condition | Yield (%) | Remarks |
---|---|---|
Solvent-free grinding | >90 | Efficient and eco-friendly |
Traditional reflux | 70-80 | Longer reaction time |
Microwave-assisted | 85-95 | Rapid heating improves yield |
Properties
IUPAC Name |
N-(benzylideneamino)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLTDNAHASQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937223 | |
Record name | N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-17-7 | |
Record name | N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde p-Toluenesulfonylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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